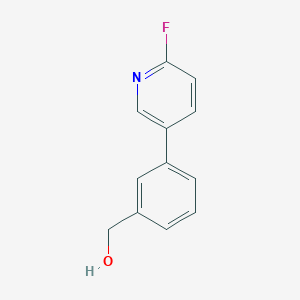
(3-(6-Fluoropyridin-3-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(6-Fluoropyridin-3-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol . This compound features a fluoropyridine ring attached to a phenylmethanol group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Fluoropyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-fluoropyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) . The reaction is usually carried out in a solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(6-Fluoropyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: Further reduction to the corresponding alkane using strong reducing agents like .
Substitution: Halogenation or nitration reactions can occur on the aromatic rings using reagents like bromine (Br2) or nitric acid (HNO3) .
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: (3-(6-Fluoropyridin-3-yl)phenyl)carboxylic acid.
Reduction: (3-(6-Fluoropyridin-3-yl)phenyl)methane.
Substitution: 3-(6-Fluoro-3-bromopyridin-3-yl)phenylmethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(6-Fluoropyridin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its fluorine atom can serve as a marker in NMR spectroscopy studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .
Mécanisme D'action
The mechanism of action of (3-(6-Fluoropyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(6-Fluoropyridin-2-yl)phenyl)methanol
- (3-(6-Fluoropyridin-4-yl)phenyl)methanol
Uniqueness
Compared to its analogs, (3-(6-Fluoropyridin-3-yl)phenyl)methanol exhibits unique properties due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior .
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
[3-(6-fluoropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |
Clé InChI |
GFMGKLNZIFGHOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CN=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



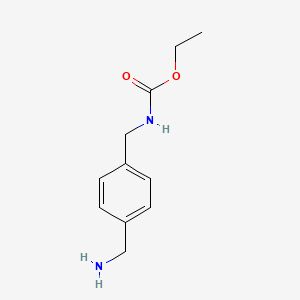

![2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12994087.png)
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)

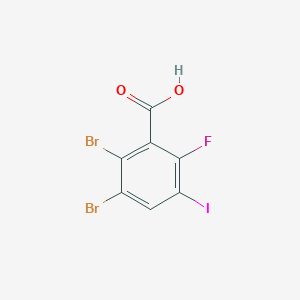
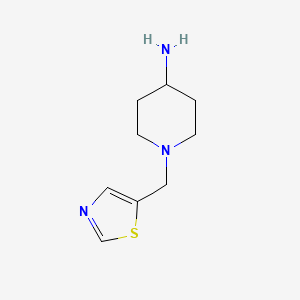

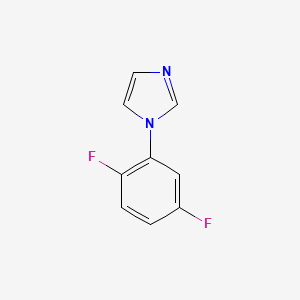
![4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole](/img/structure/B12994132.png)
![Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B12994133.png)
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
![tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12994150.png)
